molecular formula C11H11ClO4 B5236913 2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid

2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid

Cat. No.: B5236913
M. Wt: 242.65 g/mol
InChI Key: MFVYINNGHWWNTK-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a chloro group, a methoxy group, and a prop-2-enoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: Begin with 2-chloro-5-methoxybenzoic acid as the starting material.

    Esterification: React the starting material with prop-2-enol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: Hydrolyze the ester intermediate under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The prop-2-enoxy group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products

    Substitution: Formation of 2-amino-5-methoxy-4-prop-2-enoxybenzoic acid or 2-thio-5-methoxy-4-prop-2-enoxybenzoic acid.

    Oxidation: Formation of 2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde or this compound.

    Reduction: Formation of 2-chloro-5-methoxy-4-propoxybenzoic acid.

Scientific Research Applications

2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, methoxy, and prop-2-enoxy groups can influence its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Lacks the prop-2-enoxy group, resulting in different chemical and biological properties.

    2-Chloro-4-prop-2-enoxybenzoic acid: Lacks the methoxy group, leading to variations in reactivity and applications.

    5-Methoxy-4-prop-2-enoxybenzoic acid:

Uniqueness

2-Chloro-5-methoxy-4-prop-2-enoxybenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro, methoxy, and prop-2-enoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-chloro-5-methoxy-4-prop-2-enoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h3,5-6H,1,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVYINNGHWWNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Cl)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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